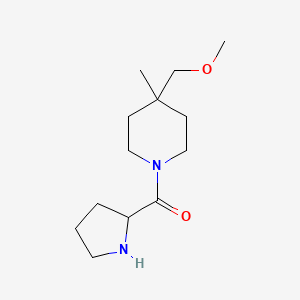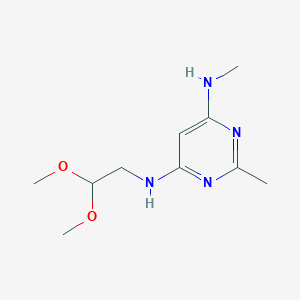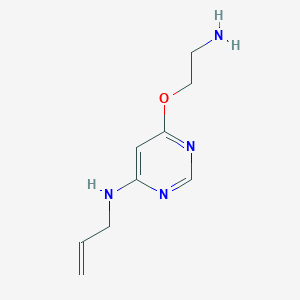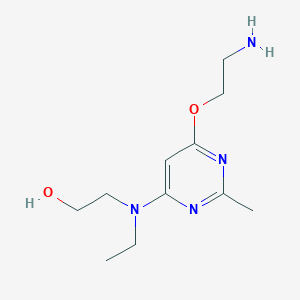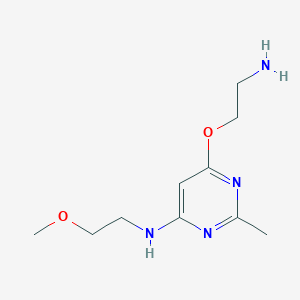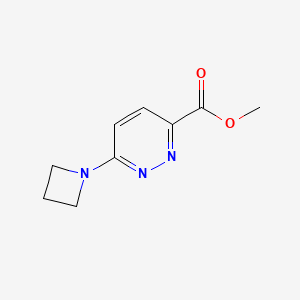
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is present in many biologically active compounds .
Molecular Structure Analysis
The compound has a pyrrolidine ring attached to a 1,2,3-triazole ring through a methanol group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions, including ring-opening, functionalization, and others .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature . Its exact physical and chemical properties would depend on the specific arrangement of atoms and functional groups in the molecule.Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core structure in this compound, is a common feature in many pharmacologically active molecules. Its presence is known to contribute to the stereochemistry of the molecule and can significantly affect the biological activity due to its non-planarity . This compound could be utilized in the development of new drugs, particularly as a scaffold for creating novel biologically active compounds. Its versatility in drug design stems from the ability to efficiently explore pharmacophore space due to its sp3- hybridization.
Organic Synthesis
As a heterocyclic building block, this compound can be used in organic synthesis to construct more complex molecules. Its reactivity and functional groups make it suitable for various organic transformations, contributing to the synthesis of new organic compounds with potential industrial applications .
Pharmacokinetics and ADME Studies
The compound’s structure suggests it could be used to study the influence of steric factors on drug absorption, distribution, metabolism, and excretion (ADME). Understanding how its structural features affect pharmacokinetics could guide the design of more effective drug candidates .
Safety and Toxicology
Given the compound’s potential use in drug development, it’s crucial to evaluate its safety profile. It could be used in toxicological studies to assess its hazard classifications and understand the precautions necessary for handling and storage .
Mécanisme D'action
Target of action
Pyrrolidine derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Triazoles are also known to interact with various biological targets, but the specific targets would depend on the other functional groups present in the molecule.
Mode of action
The mode of action of pyrrolidine and triazole derivatives can vary widely depending on their structure and the specific targets they interact with . They can act as inhibitors, activators, or modulators of their target proteins.
Biochemical pathways
Pyrrolidine and triazole derivatives can be involved in a variety of biochemical pathways depending on their specific targets . For example, some pyrrolidine derivatives are known to be involved in the regulation of the incretin glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of pyrrolidine and triazole derivatives can vary widely depending on their specific structure . Factors such as the compound’s lipophilicity, molecular size, and the presence of specific functional groups can influence its pharmacokinetic properties.
Result of action
The molecular and cellular effects of pyrrolidine and triazole derivatives can vary depending on their specific targets and mode of action . They can have a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action environment
The action, efficacy, and stability of pyrrolidine and triazole derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules .
Propriétés
IUPAC Name |
[1-(1-ethylpyrrolidin-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-2-12-4-3-9(6-12)13-5-8(7-14)10-11-13/h5,9,14H,2-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCTZQYQMZBAJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-ethylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



